d-Propoxyphene napsylate hydrate

Analgesic efficacy Dose-response Clinical trial

Analytical labs cannot substitute propoxyphene HCl for napsylate RS in USP methods-distinct MW (565.72 vs 375.93 g/mol) and solubility profiles invalidate weight-for-weight equivalence, compromising regulatory compliance. This USP Propoxyphene Napsylate RS (monohydrate) enables validated assay per USP monograph. • 100 mg napsylate = propoxyphene base equiv. to 65 mg HCl salt-direct substitution precluded without verification • Very slight aqueous solubility stabilizes co-formulations with moisture-sensitive actives (e.g., aspirin) and enables reduced-bitterness suspensions • Designated USP RS for system suitability testing; standard solution at ~5.0 mg/mL in mobile phase

Molecular Formula C32H37NO5S
Molecular Weight 547.7 g/mol
CAS No. 26570-10-5
Cat. No. B1201084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Propoxyphene napsylate hydrate
CAS26570-10-5
Synonymsd-propoxyphene napsylate
dextropropoxyphene napsylate
propoxyphene napsylate
Molecular FormulaC32H37NO5S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
InChIInChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
InChIKeyVZPXFHVJUUSVLH-MYXGOWFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-Propoxyphene Napsylate Hydrate: Reference Standard & Opioid Analgesic


d-Propoxyphene napsylate hydrate (CAS 26570-10-5) is the monohydrate form of the 2-naphthalenesulfonic acid (napsylate) salt of dextropropoxyphene, a synthetic, centrally acting opioid analgesic of the methadone class [1]. The compound is characterized as an odorless, white crystalline powder with a bitter taste; it is very slightly soluble in water but soluble in methanol, ethanol, chloroform, and acetone, with a molecular weight of 565.72 g/mol [2]. The napsylate salt form of propoxyphene differs fundamentally from the hydrochloride salt in physicochemical properties, which has direct implications for formulation stability, absorption kinetics, and analytical reference material selection [3].

USP reference standard for analytical method validation and system suitability
Opioid receptor pharmacology and PK metabolism research tool
Formulation stability studies with moisture-sensitive APIs

Why Propoxyphene Hydrochloride Cannot Substitute d-Propoxyphene Napsylate


Direct substitution of propoxyphene hydrochloride for propoxyphene napsylate is precluded by distinct molecular weight differences, divergent aqueous solubility profiles, and differential stability characteristics in solid dosage formulations. Propoxyphene napsylate has a molecular weight of 565.72 g/mol, requiring a 100 mg dose of the napsylate salt to provide propoxyphene base equivalent to that in 65 mg of propoxyphene hydrochloride (MW 375.93 g/mol) [1]. Furthermore, propoxyphene hydrochloride is freely soluble in water, whereas propoxyphene napsylate is very slightly soluble, a property that confers enhanced stability when co-formulated with aspirin or other moisture-sensitive excipients but also alters absorption kinetics [2]. These physicochemical differences invalidate simple weight-for-weight or mole-for-mole interchange without specific analytical verification and formulation adjustment [3].

d-Propoxyphene Napsylate Hydrate
MW 565.72 g/mol; 100 mg dose provides 65 mg base equivalent
Very slightly soluble in water; stable with moisture-sensitive excipients such as aspirin
Slower absorption may influence onset-duration profile in PK studies
Propoxyphene Hydrochloride
MW 375.93 g/mol; 65 mg dose provides equivalent base content
Freely soluble in water; degradation risk with moisture-sensitive excipients
Faster absorption; weight-for-weight substitution invalid without analytical verification

Head-to-Head Evidence: d-Propoxyphene Napsylate vs. Hydrochloride


Analgesic Potency Comparison

In a randomized, placebo-controlled clinical trial of 342 patients with postoperative or fracture pain, propoxyphene napsylate exhibited significantly higher relative analgesic potency compared to propoxyphene hydrochloride when both were calculated on an equimolar propoxyphene base basis. Parallel dose-response curves were obtained for both salts, validating the comparability of the pharmacodynamic assessment [1].

Relative analgesic potency
Trial context
1.25–1.49× more effective than HCl (equimolar propoxyphene base)
Reported endpoint response context in postoperative/fracture pain model (n=342)
Subjective response measures; potency calculated on base content
Analgesic efficacy Dose-response Clinical trial

Duration of Analgesic Action

A balanced Latin square design study evaluating propoxyphene salts in postpartum patients with uterine cramping found that the napsylate salt had a significantly longer duration of action than the hydrochloride salt. This extended duration may account for the napsylate salt's apparently greater potency observed in clinical settings [1]. Additionally, side effects were reported less frequently and were of lower intensity after administration of the napsylate salt compared to the hydrochloride salt [1].

Duration & symptom profile
Endpoint context
Longer duration of action; lower non-pain symptom intensity (p
Supports sustained-analgesia model interpretation
Postpartum uterine cramping model; Latin square design
Aqueous solubility
Specification review
Napsylate: very slightly soluble HCl: freely soluble
Formulation stability and taste-masking research context
Several hundredfold difference; USP solubility classification
Norpropoxyphene:propoxyphene AUC ratio
Class-level
Normal hepatic function: 2.5–4 Cirrhosis: 0.5–0.9
Supports hepatic metabolic capacity assessment
Approx. 3.5–5-fold reduction in cirrhosis; CYP3A4-mediated N-demethylation
Bioequivalence & absorption
Reported
Equivalent bioavailability on equimolar base basis; slower absorption for napsylate
Supports PK onset-duration model interpretation
8 subjects; Cmax 0.05–0.1 mcg/mL at 2–2.5 h post-dose
Duration of action Postpartum pain Side-effect profile

Aqueous Solubility Differential

Propoxyphene napsylate is characterized as very slightly soluble in water, whereas propoxyphene hydrochloride is freely soluble in water [1][2]. This several hundredfold difference in aqueous solubility directly impacts formulation design, enabling the napsylate salt to be formulated into more stable liquid dosage forms and tablets without degradation issues associated with moisture-sensitive excipients such as aspirin [3].

Aqueous solubility
Specification review
Napsylate: very slightly soluble HCl: freely soluble
Formulation stability and taste-masking research context
Several hundredfold difference; USP solubility classification
Aqueous solubility Formulation stability Salt selection

Norpropoxyphene-to-Propoxyphene AUC Ratio in Hepatic Impairment

The metabolic profile of propoxyphene napsylate yields a distinct norpropoxyphene-to-propoxyphene AUC ratio that shifts significantly in patients with hepatic impairment. In normal controls, the norpropoxyphene:propoxyphene AUC ratio ranges from 2.5 to 4, reflecting the extensive first-pass N-demethylation of propoxyphene to norpropoxyphene via CYP3A4 [1]. In patients with cirrhosis, this ratio is significantly reduced to a range of 0.5 to 0.9 [1]. This differential provides a quantifiable marker for altered metabolism and potential accumulation risk in hepatically compromised populations.

Norpropoxyphene:propoxyphene AUC ratio
Class-level
Normal hepatic function: 2.5–4 Cirrhosis: 0.5–0.9
Supports hepatic metabolic capacity assessment
Approx. 3.5–5-fold reduction in cirrhosis; CYP3A4-mediated N-demethylation
Metabolite ratio Hepatic impairment Norpropoxyphene

Bioequivalence and Absorption Rate

Equimolar doses of propoxyphene hydrochloride and propoxyphene napsylate provide similar systemic bioavailability when compared on a propoxyphene base-equivalent basis [1][2]. Specifically, the bioavailability of 65 mg, 130 mg, or 195 mg of propoxyphene hydrochloride is equivalent to that of 100 mg, 200 mg, or 300 mg, respectively, of propoxyphene napsylate [2]. However, the napsylate salt tends to be absorbed more slowly than the hydrochloride salt; at or near therapeutic doses, this absorption difference is small compared to inter-subject and inter-dose variability [2]. After a 100 mg oral dose of propoxyphene napsylate, peak plasma levels of 0.05 to 0.1 mcg/mL are achieved at 2 to 2.5 hours post-dose [2].

Bioequivalence & absorption
Reported
Equivalent bioavailability on equimolar base basis; slower absorption for napsylate
Supports PK onset-duration model interpretation
8 subjects; Cmax 0.05–0.1 mcg/mL at 2–2.5 h post-dose
Bioavailability Absorption kinetics Plasma concentration

Key Application Scenarios for d-Propoxyphene Napsylate Hydrate


USP Reference Standard for Quality Control

Propoxyphene napsylate hydrate serves as the designated USP Propoxyphene Napsylate RS (Reference Standard) for analytical method validation and system suitability testing. The USP monograph specifies the use of USP Propoxyphene Napsylate RS for the preparation of standard solutions at a concentration of approximately 5.0 mg per mL in mobile phase, which is used for assay and purity determination of propoxyphene napsylate drug substance and finished dosage forms [1]. The distinct molecular weight of 565.72 g/mol and the hydrate form of the compound necessitate the use of this specific reference material rather than the hydrochloride salt for accurate quantitative analysis [2].

Moisture-Sensitive Formulations & Taste-Masked Liquids

The very slight aqueous solubility of propoxyphene napsylate (compared to the freely soluble hydrochloride salt) enables the formulation of stable solid dosage forms containing moisture-sensitive active ingredients such as aspirin, with minimal degradation concerns [1]. Additionally, the low water solubility permits the development of flavored aqueous suspensions with reduced bitterness, as the compound does not readily dissolve in saliva to produce the intense bitter taste characteristic of the hydrochloride salt [2]. This property is particularly valuable for pediatric or geriatric liquid formulation development where palatability and chemical stability are critical.

Pharmacokinetic & Metabolic Studies

Propoxyphene napsylate is a valuable tool compound for investigating CYP3A4-mediated N-demethylation pathways and the differential accumulation of the cardiotoxic metabolite norpropoxyphene. The distinct norpropoxyphene:propoxyphene AUC ratio (2.5–4 in normal hepatic function vs. 0.5–0.9 in cirrhosis) provides a quantifiable biomarker for assessing hepatic metabolic capacity and potential drug accumulation risk [1]. Furthermore, the slower absorption profile of the napsylate salt relative to the hydrochloride salt at equimolar doses offers a comparative model for studying the impact of dissolution rate on analgesic onset and duration [2].

In Vitro Cardiac Ion Channel Screening

Propoxyphene napsylate can be employed in in vitro toxicology screening assays to evaluate propoxyphene- and norpropoxyphene-mediated inhibition of cardiac ion channels. Studies demonstrate that propoxyphene and norpropoxyphene inhibit hERG potassium channels with approximately equal potency, and norpropoxyphene inhibits sodium channels with approximately 2-fold greater potency than propoxyphene, while propoxyphene itself is approximately 10-fold more potent than lidocaine [1]. The availability of propoxyphene napsylate as a characterized reference standard enables reproducible in vitro evaluation of these ion channel effects, which are mechanistically linked to the cardiac toxicity and QT prolongation risks associated with propoxyphene exposure [1].

Application
Selection Property
Validation Focus
USP reference standard for QC
Reference standard identity and purity (napsylate hydrate form)
HPLC system suitability and assay accuracy per USP monograph
Moisture-sensitive formulations & taste-masked liquids
Low aqueous solubility
Formulation stability with aspirin and palatability in liquid dosage forms
Pharmacokinetic & metabolic studies
Distinct norpropoxyphene:propoxyphene AUC ratio and slower absorption
CYP3A4-mediated N-demethylation and hepatic impairment model interpretation
In vitro cardiac ion channel screening
Characterized reference for ion channel assays
hERG and sodium channel inhibition profiling in safety pharmacology research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-Propoxyphene napsylate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.